molecular formula C7H6ClN3 B3040152 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine CAS No. 1629484-56-5

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B3040152
CAS No.: 1629484-56-5
M. Wt: 167.59 g/mol
InChI Key: XPMBZTRAJGJNHY-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine (CAS 1629484-56-5) is a nitrogen-containing heterocyclic compound of significant interest in organic and medicinal chemistry. It serves as a key synthetic building block for the development of novel pharmacologically active molecules. The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets . This fused heterocyclic system is found in compounds investigated for diverse therapeutic areas. Research highlights its application in developing potent antitumor agents, including inhibitors of kinases like Aurora A and Tank Binding Kinase 1 (TBK1), which are promising targets in oncology . The core structure is also relevant in antimicrobial research, particularly in the search for new antitubercular agents that inhibit novel targets like DprE1 . Furthermore, derivatives have been explored as tubulin polymerization inhibitors, a mechanism relevant in cancer therapy , and have shown potential in other areas such as antidiabetic and antioxidant research . As a specific derivative, this compound is primarily used as a pharmaceutical intermediate and fine chemical in synthetic organic and medicinal chemistry . The chlorine and methyl substituents on the core imidazo[4,5-b]pyridine structure offer defined vectors for further synthetic elaboration, making it a versatile precursor for constructing more complex molecular architectures for research and development. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMBZTRAJGJNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-1H-imidazol-4-amine with acetylene dicarboxylates or fumaric/maleic acid derivatives, followed by intramolecular cyclization to form the imidazopyridine core . The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazopyridines, while cross-coupling reactions can produce complex heterocyclic compounds with diverse functional groups .

Scientific Research Applications

Antimicrobial Activity

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine derivatives have shown promising results in antimicrobial studies. Research indicates that modifications to the imidazopyridine scaffold can enhance antibacterial properties against pathogens such as Escherichia coli and Bacillus cereus. For instance, a study synthesized several derivatives and evaluated their antibacterial activities, demonstrating that certain modifications significantly improved efficacy against these bacteria .

Antitubercular Agents

The compound has been identified as a potential antitubercular agent. A study reported the synthesis of various imidazo[4,5-b]pyridine derivatives, which were screened for their activity against Mycobacterium tuberculosis. Notably, some compounds exhibited minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L, indicating strong antitubercular potential . The research highlights the importance of the imidazopyridine moiety in developing new treatments for tuberculosis, especially given the rising global burden of the disease.

Anticancer Properties

Research has also focused on the antiproliferative effects of this compound derivatives on cancer cell lines. For example, one study demonstrated that certain derivatives inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of 2.30 μM. These findings suggest that this compound may serve as a lead structure for developing new anticancer therapies targeting specific pathways involved in tumor growth .

Aurora Kinase Inhibition

The compound has been explored for its selectivity in inhibiting Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancer. Derivatives of this compound were designed to target Aurora-A selectively, showing significant antiproliferative activity in leukemia cell lines . This specificity may lead to reduced side effects compared to less selective chemotherapeutics.

Antihypertensive Properties

Another area of application is in antihypertensive therapy. Compounds related to this compound have been synthesized and shown to possess antihypertensive effects with moderate diuretic activity. These compounds can be administered orally and have been characterized for their pharmacological profiles .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineMIC/GI50 ValueReference
AntimicrobialEscherichia coliVaries by derivative
Bacillus cereusVaries by derivative
AntitubercularMycobacterium tuberculosis0.5 - 0.8 μmol/L
AnticancerHCT116 (colon carcinoma)2.30 μM
Aurora Kinase InhibitionMV4-11 (leukemia)IC50 = 0.299 μM
AntihypertensiveVariousEffective at doses up to 750 mg/day

Case Study 1: Synthesis and Evaluation of Antitubercular Activity

In a recent study focused on synthesizing novel imidazopyridine derivatives, researchers prepared several compounds and evaluated their antitubercular activity against Mycobacterium tuberculosis. The most potent compounds exhibited MIC values significantly lower than existing treatments, suggesting that these new derivatives could lead to effective therapies against multidrug-resistant strains of tuberculosis .

Case Study 2: Aurora Kinase Selectivity

Another investigation aimed at developing selective inhibitors for Aurora kinases utilized modifications on the imidazo[4,5-b]pyridine scaffold. The resulting compounds demonstrated potent inhibition of Aurora-A with minimal effects on other kinases, highlighting their potential as targeted cancer therapies with reduced side effects compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, imidazopyridines have been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[4,5-b]pyridine scaffold can be modified at multiple positions, leading to distinct pharmacological and physicochemical properties. Key analogues include:

Compound Name CAS No. Molecular Formula Substituents Key Properties/Applications
5-Chloro-3H-imidazo[4,5-b]pyridine 52090-89-8 C₆H₄ClN₃ 5-Cl, no methyl group Intermediate for anticancer agents
7-Chloro-1H-imidazo[4,5-b]pyridine 6980-11-6 C₆H₄ClN₃ 7-Cl, no methyl group Lower thermal stability vs. methylated analogues
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine 40851-92-1 C₇H₆ClN₃ 5-Cl, 2-Me Enhanced kinase inhibition selectivity
5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine 1823930-41-1 C₇H₅Cl₂N₃ 5,7-diCl, 1-Me Higher lipophilicity (LogP: ~3.5)

Key Observations :

  • Chlorine Position : The 5-chloro substituent in 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine enhances electrophilicity compared to 7-chloro isomers, improving binding to kinase ATP pockets .
  • Methyl Group : The 1-methyl group increases metabolic stability by reducing oxidative degradation at the imidazole ring .
Pharmacological Activity Comparisons
  • Anticancer Activity: this compound: Demonstrates moderate inhibitory activity against Aurora kinases (IC₅₀: 0.2–1.5 µM) . PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): A carcinogenic analogue, PhIP induces microsatellite instability in rat colon tumors, unlike non-methylated derivatives . 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Exhibits antibacterial activity (MIC: 8–32 µg/mL against S. aureus), attributed to the pyridyl substituent enhancing membrane permeability .
  • Synthetic Accessibility :

    • This compound is synthesized via Na₂S₂O₄-mediated cyclization of nitro-substituted pyridines with aldehydes (e.g., 1-methyl-1H-imidazole-2-carbaldehyde), yielding ~60–70% purity .
    • In contrast, 5,7-dichloro derivatives require harsher conditions (e.g., reflux with excess Cl⁻ sources), leading to lower yields (~40%) .
Toxicity and Stability
  • Hydrochloride Salts : Derivatives like 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride (CAS: 104685-82-7) exhibit improved aqueous solubility but reduced thermal stability (decomposition at >150°C) .

Biological Activity

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits unique chemical properties that allow it to interact with various biological targets. It is known to bind to specific enzymes and receptors, modulating their activities and leading to significant biological effects. For instance, imidazopyridines have been identified as inhibitors of certain kinases, which are crucial in cell signaling pathways that regulate proliferation and survival.

PropertyValue
Molecular FormulaC8H7ClN2
Molecular Weight168.60 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported IC50 values indicating its effectiveness in inhibiting cell growth in different types of cancer cells, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The compound's structure contributes to its potency, as modifications can enhance or reduce its biological activity .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown antimicrobial properties. A recent study explored the antimicrobial features of imidazo[4,5-b]pyridine derivatives, revealing moderate activity against specific bacterial strains. The mechanism underlying this activity is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In vitro studies showed that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines with IC50 values ranging from 0.0046 mM to 9.0 mM depending on the structural modifications made to the imidazopyridine nucleus .
  • Antimicrobial Efficacy : The compound was tested against E. coli, showing moderate antibacterial activity (MIC = 32 μM). This suggests potential applications in developing new antimicrobial agents .
  • Mechanistic Studies : Ligand docking studies indicated promising interactions with key residues in target enzymes, providing insights into the compound's mode of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted pyridine precursors. A two-step protocol includes nucleophilic substitution of 3-chloropyridine derivatives with methylamine, followed by intramolecular cyclization under acidic conditions (e.g., HCl/EtOH at 80°C). Key factors include:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side reactions like dechlorination.
  • Catalysts : Pd(OAc)₂ enhances regioselectivity in halogenated intermediates .
  • Solvent : Polar aprotic solvents (DMF) improve intermediate solubility, while THF may reduce byproduct formation .
    • Yield optimization requires balancing these parameters, with purity confirmed via HPLC (>95%) and structural validation by 1^1H NMR .

Q. How can spectroscopic techniques be applied to characterize this compound and its derivatives?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assigns methyl and chlorine substituents via chemical shifts (e.g., methyl group at δ 3.2–3.5 ppm, aromatic protons at δ 7.5–8.5 ppm) .
  • HRMS : Confirms molecular formula (e.g., C7_7H6_6ClN3_3, [M+H]+^+ at m/z 168.03) .
  • IR Spectroscopy : Identifies C-Cl stretches (550–600 cm1^{-1}) and aromatic C=C vibrations (1450–1600 cm1^{-1}) .
  • X-ray Crystallography : Resolves regiochemistry in solid-state structures, critical for confirming substitution patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} values calculated using nonlinear regression .
  • Enzyme Inhibition : Fluorescence-based β-glucuronidase assays (IC50_{50} determination via kinetic monitoring at λ = 450 nm) .
  • Antioxidant Potential : DPPH/ABTS radical scavenging assays, with results normalized to Trolox equivalents .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated, and what analytical techniques are critical?

  • Methodological Answer :

  • In Vivo Studies : Administer radiolabeled compound (e.g., 14^{14}C-methyl group) to track metabolites in murine models. Liver microsomal incubations identify phase I metabolites (oxidation, demethylation) .
  • LC-MS/MS : Quantifies stable metabolites (e.g., hydroxylated derivatives) using MRM transitions. For example, m/z 168 → 152 (loss of NH3_3) .
  • Proteolytic Digestion : Optimized trypsin/chymotrypsin protocols isolate protein adducts (e.g., serum albumin) for carcinogenicity studies .

Q. What computational strategies resolve contradictions in structure-activity relationships (SAR) among imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer :

  • Molecular Docking : Compares binding affinities to targets (e.g., β-glucuronidase) using AutoDock Vina. Chlorine substitution at position 5 enhances hydrophobic interactions in active sites .
  • QSAR Models : MLR analysis correlates electronic parameters (Hammett σ) with IC50_{50} values to predict activity of novel analogs .
  • DFT Calculations : Assess charge distribution (e.g., NBO analysis) to explain reactivity differences between 5-chloro and 2-chloro isomers .

Q. How can contradictory data on the compound’s mutagenicity be addressed experimentally?

  • Methodological Answer :

  • Ames Test : Use Salmonella strains TA98/TA100 with metabolic activation (S9 fraction) to assess frameshift/base-pair mutations .
  • Comet Assay : Quantifies DNA damage in human lymphocytes post-exposure, comparing results across cell lines and dose regimes .
  • Metabolite Profiling : Identify reactive intermediates (e.g., N-hydroxylated species) via trapping agents like glutathione, analyzed by LC-HRMS .

Q. What strategies validate analytical methods for quantifying trace levels of this compound in biological matrices?

  • Methodological Answer :

  • Matrix-matched Calibration : Spiked plasma/serum samples assess recovery (80–120%) and matrix effects .
  • LOQ/LOD Determination : Signal-to-noise ratios >10 (LOQ) and >3 (LOD) via serial dilution in relevant matrices .
  • Inter-laboratory Validation : Cross-validate UPLC-MS/MS protocols (e.g., C18 column, 0.1% formic acid mobile phase) for reproducibility .

Q. How do structural modifications (e.g., carboxylation at position 7) alter pharmacological properties?

  • Methodological Answer :

  • Synthetic Modifications : Introduce carboxylic acid via Pd-catalyzed carbonylation (e.g., CO gas, 100°C), confirmed by 13^{13}C NMR .
  • Solubility Studies : Compare logP values (HPLC) of parent compound vs. carboxylated derivative to assess bioavailability changes .
  • Target Engagement : Surface plasmon resonance (SPR) measures binding kinetics to enzymes like COX-2, highlighting carboxylation’s impact on affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
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5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine

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